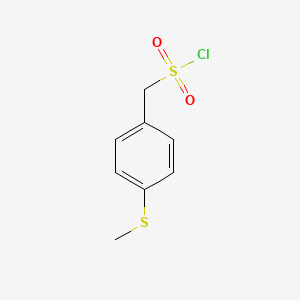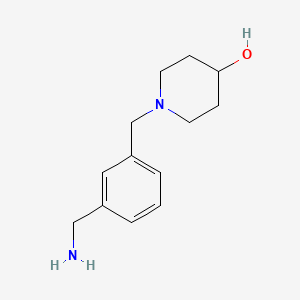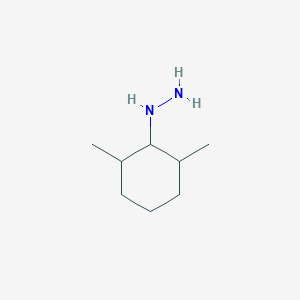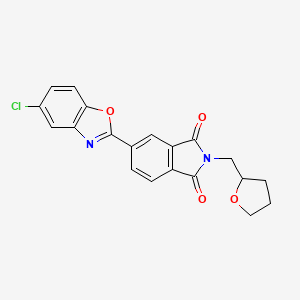![molecular formula C8H14N2S B12447228 1-[4-(Thiophen-2-YL)butyl]hydrazine CAS No. 1016526-90-1](/img/structure/B12447228.png)
1-[4-(Thiophen-2-YL)butyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Thiophen-2-YL)butyl]hydrazine is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.27516 g/mol . This compound features a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 1-[4-(Thiophen-2-YL)butyl]hydrazine typically involves the reaction of thiophene derivatives with hydrazine. One common method is the reaction of 4-(thiophen-2-yl)butyl bromide with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[4-(Thiophen-2-YL)butyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrazine moiety into amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, leading to the formation of various substituted hydrazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted hydrazines .
Aplicaciones Científicas De Investigación
1-[4-(Thiophen-2-YL)butyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of new materials and catalysts.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1-[4-(Thiophen-2-YL)butyl]hydrazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, leading to changes in their structure and function. The hydrazine moiety can form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
1-[4-(Thiophen-2-YL)butyl]hydrazine can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used as an anti-glaucoma agent.
These compounds share the thiophene ring structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
1016526-90-1 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
4-thiophen-2-ylbutylhydrazine |
InChI |
InChI=1S/C8H14N2S/c9-10-6-2-1-4-8-5-3-7-11-8/h3,5,7,10H,1-2,4,6,9H2 |
Clave InChI |
UJWIWZKKWROKTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)

![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)

![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
![4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate](/img/structure/B12447213.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)


